n-Decanesulfonyl-l-phenylalanine

CAS No.:

Cat. No.: VC14002051

Molecular Formula: C19H31NO4S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H31NO4S |

|---|---|

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C19H31NO4S/c1-2-3-4-5-6-7-8-12-15-25(23,24)20-18(19(21)22)16-17-13-10-9-11-14-17/h9-11,13-14,18,20H,2-8,12,15-16H2,1H3,(H,21,22)/t18-/m0/s1 |

| Standard InChI Key | YUAJJPIXGNBXIJ-SFHVURJKSA-N |

| Isomeric SMILES | CCCCCCCCCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CCCCCCCCCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

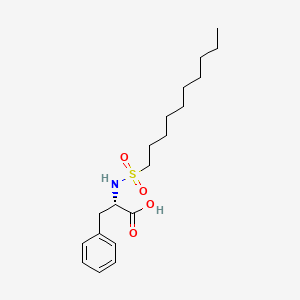

n-Decanesulfonyl-l-phenylalanine is classified as a sulfonylated amino acid derivative. Its IUPAC name, (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid, reflects the substitution pattern: a decanesulfonyl group (-SOCH) is attached to the amino group of l-phenylalanine. The molecule retains the chiral center at the α-carbon of the amino acid, preserving the (S)-configuration critical for its potential biological activity.

Structural Analysis

The compound’s structure comprises three distinct regions:

-

Aromatic phenyl group: Contributes to hydrophobic interactions and π-π stacking.

-

Decanesulfonyl moiety: Enhances lipophilicity and may influence membrane permeability.

-

Carboxylic acid group: Provides potential for ionic interactions or hydrogen bonding.

Key spectroscopic data include:

-

NMR: Aromatic protons resonate at δ 7.2–7.3 ppm, while the methylene protons adjacent to the sulfonyl group appear at δ 3.1–3.3 ppm .

-

NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 176.7 ppm, and the sulfonyl-linked carbon appears at δ 58.7 ppm .

-

Mass spectrometry: The protonated ion [M+H] is detected at m/z 370.2, while the sodium adduct [M+Na] appears at m/z 392.1.

Table 1: Molecular Properties of n-Decanesulfonyl-l-phenylalanine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, methanol) |

| Melting Point | Not fully characterized |

Synthesis and Preparation

The synthesis of n-Decanesulfonyl-l-phenylalanine typically involves a two-step process:

Sulfonylation Reaction

l-Phenylalanine reacts with decanesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydroxide) to form the sulfonamide bond:

Key parameters for optimization include:

-

Temperature: 0–25°C to minimize side reactions.

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amino acid ensures complete conversion .

Purification and Yield

Crude products are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Reported yields range from 65% to 85%, depending on reaction conditions.

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Infrared Spectroscopy (IR):

-

High-Resolution Mass Spectrometry (HRMS):

-

Accurately determines molecular weight and validates synthetic success.

-

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume